Home > Products > Screening Compounds P66783 > DiosMetin 7-O--D-Glucuronide
DiosMetin 7-O--D-Glucuronide -

DiosMetin 7-O--D-Glucuronide

Catalog Number: EVT-8341787
CAS Number:
Molecular Formula: C22H20O12
Molecular Weight: 476.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to DiosMetin 7-O-β-D-Glucuronide in Phytochemical Research

Significance in Plant-Derived Bioactive Metabolites

DiosMetin 7-O-β-D-Glucuronide exemplifies the evolutionary optimization of plant defense mechanisms. Its antioxidant capacity is mechanistically attributed to hydrogen atom transfer (HAT) and single-electron transfer (SET) reactions, neutralizing reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and protecting plant tissues against oxidative stress [1] [2]. In Luffa cylindrica fruits, this compound accumulates during ripening, coinciding with enhanced oxidative resilience. Beyond its ecological role, this antioxidant function translates into pharmacological relevance: ex vivo studies using human skin models demonstrate its ability to suppress UVB-induced hydrogen peroxide production by 48.6% at 2700 pg/mL, a concentration physiologically achievable in humans following diosmin ingestion [2]. This direct ROS-scavenging activity underpins its therapeutic potential in oxidative pathologies.

The compound’s significance extends to vascular pharmacology. As a circulating metabolite of diosmin—a first-line treatment for chronic venous disease (CVD)—it mediates anti-inflammatory effects in human vasculature. In substance P-stimulated human skin explants, DiosMetin 7-O-β-D-Glucuronide significantly reduces interleukin-8 (IL-8) secretion (49.6% decrease at 2700 pg/mL) and normalizes capillary dilation, indicating modulation of neurogenic inflammation [2]. This aligns with its identification as a minor human metabolite of diosmin, though its contribution to clinical effects occurs alongside its positional isomer diosmetin-3-O-β-D-glucuronide [9]. The compound’s vasoactive properties further highlight the pharmacological value of flavonoid glucuronides beyond mere detoxification products.

Recent oncology research reveals a novel target-specific mechanism: high-affinity binding to inverted formin-2 (INF2), a cytoskeletal regulatory protein overexpressed in colorectal cancer (CRC) cells. Computational docking studies confirm stable interactions between DiosMetin 7-O-β-D-Glucuronide and INF2’s formin homology 2 (FH2) domain, disrupting actin polymerization essential for CRC proliferation and metastasis [3] [5]. At 100 µM, it selectively inhibits INF2-high CRC cells while sparing normal colonic epithelium, demonstrating a therapeutic window attributable to its molecular specificity [5]. This positions the compound as a lead for targeted anticancer agents derived from plant metabolites.

Table 2: Documented Bioactivities of DiosMetin 7-O-β-D-Glucuronide

Biological ActivityExperimental ModelKey MetricsProposed Mechanism
AntioxidantUVB-irradiated human skin explants↓48.6% H₂O₂ at 2700 pg/mLDirect ROS scavenging via HAT/SET
Anti-inflammatorySubstance P-stimulated skin capillaries↓49.6% IL-8; ↓33.5% capillary dilationNeurogenic inflammation modulation
AnticancerINF2-high colorectal cancer cellsSelective proliferation inhibition (IC₅₀ ~100 µM)INF2 binding disrupting actin polymerization
Metabolic StabilityHuman plasma (in vitro)Resistance to non-enzymatic hydrolysisβ-Glucuronide linkage stability

Research Gaps in Flavonoid Glucuronide Pharmacology

Despite its multifaceted bioactivity, the metabolic fate and isomer-specific effects of DiosMetin 7-O-β-D-Glucuronide remain inadequately characterized. Current pharmacokinetic data predominantly address diosmetin-3-O-β-D-glucuronide, the major human metabolite of diosmin [9]. Limited assays differentiate the 7-O conjugate due to analytical challenges: monoglucuronide isomers share identical mass transitions (m/z 477→301) and similar chromatographic behavior in conventional reversed-phase systems [9]. Consequently, its human plasma concentrations and elimination kinetics after diosmin administration are inferred rather than quantified, creating uncertainty about its pharmacokinetic contribution. Ion mobility spectrometry-mass spectrometry (IMS-MS) offers a solution by separating isomers based on collision cross-section differences, yet this remains underutilized for systematic pharmacokinetic profiling [9].

The structural basis for its target selectivity—particularly against INF2 versus other formins—also constitutes a fundamental knowledge gap. While computational models predict hydrogen bonding between its glucuronoyl carboxyl group and INF2’s Arg587 residue [5], experimental validation through co-crystallization is absent. Comparative studies with related conjugates (e.g., diosmetin-3′-O-β-D-glucuronide or diosmetin 7,3′-di-O-β-D-glucuronide) would clarify whether glucuronidation position dictates target specificity [4] [8]. Additionally, the compound’s potential interactions with phase-II enzymes (e.g., UGT1A isoforms) or membrane transporters (e.g., OATPs) remain unexplored, despite influencing tissue distribution and intracellular bioavailability.

Translational development is hindered by unresolved delivery challenges. As a polar molecule (logP ≈ -1.5), its passive diffusion across biological barriers is limited. No studies have evaluated advanced delivery systems—such as nanoparticle encapsulation or phospholipid complexes—to enhance its bioavailability or tumor targeting. Furthermore, while its selective cytotoxicity in INF2-high CRC cells is established [3], combinatorial effects with conventional cytotoxics (e.g., 5-fluorouracil) or biologics (e.g., EGFR inhibitors) are undocumented. Such synergies could amplify clinical utility while mitigating resistance.

Table 3: Critical Research Gaps and Proposed Methodological Approaches

Research GapCurrent LimitationRecommended Approach
Isomer-Specific PharmacokineticsCo-elution with diosmetin-3-O-glucuronide in HPLCIon mobility spectrometry-MS; Stable isotope-labeled tracers
INF2 Binding SpecificityPredicted docking poses without structural biology dataX-ray crystallography; Hydrogen-deuterium exchange MS
Bioavailability OptimizationLow membrane permeability due to high polarityNanoparticle carriers; Prodrug derivatization (e.g., esterification)
Biological Target DiversityFocus on INF2 and antioxidant pathwaysKinome-wide profiling; Transcriptome analysis of treated cells
Metabolic InteractionsUnknown effects on drug-metabolizing enzymesUGT inhibition assays; Transporter studies (OATP2B1, MRPs)

Properties

Product Name

DiosMetin 7-O--D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C22H20O12

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22-/m0/s1

InChI Key

XCKMDTYMOHXUHG-OTVISBKVSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.